4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid is a chemical compound with the molecular formula C15H13BN2O3. It is known for its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a 1,2,4-oxadiazole ring.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anti-infective properties , suggesting potential targets could be enzymes or proteins involved in infectious diseases.
Mode of Action
It’s known that 1,2,4-oxadiazoles can interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein function .
Biochemical Pathways
Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it’s possible that this compound could affect pathways related to microbial growth and survival.
Result of Action
Similar 1,2,4-oxadiazole compounds have been reported to exhibit anti-infective properties , suggesting that this compound could potentially inhibit microbial growth or survival.
Biochemical Analysis
Biochemical Properties
It is known that compounds containing a 1,2,4-oxadiazole ring structure can exhibit significant biological activity . For instance, some 1,2,4-oxadiazole derivatives have been found to inhibit the glycogen synthase kinase 3 (GSK-3), a key regulator of both differentiation and cellular proliferation .
Cellular Effects
Some related compounds have shown significant inhibitory activity against nitric oxide in lipopolysaccharide (LPS)-induced BV2 cells, indicating potential anti-neuroinflammatory activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under refrigerated conditions .
Preparation Methods
The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids. The benzyl group is introduced through a nucleophilic substitution reaction.
Chemical Reactions Analysis
4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Scientific Research Applications
4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through the boronic acid group.
Materials Science: The compound is investigated for its use in the development of advanced materials, such as sensors and catalysts, due to its unique electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar compounds to 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid include:
4-(5-Phenyl-1,2,4-oxadiazol-3-YL)phenylboronic acid: Lacks the benzyl group, which may affect its binding properties and reactivity.
4-(5-Benzyl-1,2,4-thiadiazol-3-YL)phenylboronic acid: Contains a thiadiazole ring instead of an oxadiazole ring, which can alter its electronic properties and reactivity.
4-(5-Benzyl-1,3,4-oxadiazol-2-YL)phenylboronic acid: The position of the oxadiazole ring is different, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
[4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BN2O3/c19-16(20)13-8-6-12(7-9-13)15-17-14(21-18-15)10-11-4-2-1-3-5-11/h1-9,19-20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALQPWLDIBISTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.